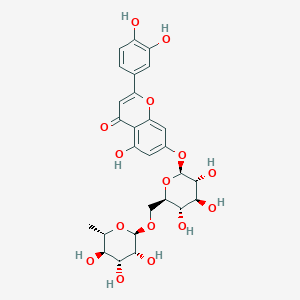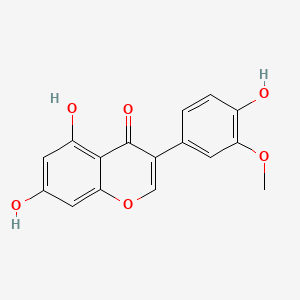
3'-O-Methylorobol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Methylorobol is a type of flavonoid with antioxidant properties . It exhibits moderate antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl free radical scavenging assay .
Molecular Structure Analysis
The molecular formula of 3’-O-Methylorobol is C16H12O6 . It has an average mass of 300.263 Da and a monoisotopic mass of 300.063385 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-O-Methylorobol include a density of 1.5±0.1 g/cm3, a boiling point of 574.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has an enthalpy of vaporization of 89.2±3.0 kJ/mol and a flash point of 219.4±23.6 °C .Applications De Recherche Scientifique
Neuropharmacology: Voltage-Gated Sodium Channel Inhibition
3’-O-Methylorobol has been shown to inhibit the voltage-gated sodium channel Nav1.7, which is predominantly expressed in peripheral sensory neurons . This channel is crucial for the rising phase of action potentials, mediating nociceptive conduction. Inhibition of Nav1.7 by 3’-O-Methylorobol could potentially relieve conditions like inherited paroxysmal itch, as it reduces the hyperexcitability of sensory neurons .
Dermatology: Anti-Itch Therapy
In dermatological research, 3’-O-Methylorobol’s inhibition of Nav1.7 channels has demonstrated anti-itch efficacy in a histamine-dependent itch mouse model . This compound could offer a novel therapeutic approach for treating histamine-dependent itching, providing relief for millions of patients affected by this condition .
Oncology: Potential Therapeutic Applications
While direct applications in oncology have not been extensively reported, the role of sodium channels like Nav1.7 in cancer biology is an emerging area of interest. The ability of 3’-O-Methylorobol to modulate these channels may open up new avenues for research into cancer treatment strategies .
Cardiology: Sodium Current Modulation
The modulation of sodium currents by 3’-O-Methylorobol could have implications in cardiology, particularly in the context of cardiac action potential and excitability. Further research could explore its potential benefits in treating cardiac arrhythmias .
Immunology: Modulation of Immune Responses
Although specific studies on 3’-O-Methylorobol’s impact on immunology are not readily available, the modulation of sodium channels can influence immune cell function. This suggests a potential area for future research into how 3’-O-Methylorobol might affect immune responses .
Gastroenterology: Exploring Effects on Gut Sensation
Given its effects on sensory neurons, 3’-O-Methylorobol might influence gut sensation and motility. Research could investigate its potential benefits in treating gastrointestinal disorders that involve sensory dysfunction .
Endocrinology: Investigating Hormonal Regulation
The role of sodium channels in hormone-secreting cells presents another potential application for 3’-O-Methylorobol. Its effects on these channels could be relevant to the study of hormonal regulation and associated disorders .
Molecular Pharmacology: Drug Development and Screening
3’-O-Methylorobol’s action on sodium channels positions it as a candidate for drug development and screening in molecular pharmacology. Its specificity and efficacy against Nav1.7 make it a valuable tool for developing new pharmacological agents .
Mécanisme D'action
Target of Action
The primary target of 3’-O-Methylorobol is the voltage-gated sodium channel Nav1.7 . This channel is predominantly expressed in peripheral sensory neurons and is responsible for the rising phase of action potentials, thereby mediating nociceptive conduction .
Mode of Action
3’-O-Methylorobol inhibits Na+ currents in Nav1.7-CHO cells and tetrodotoxin-sensitive Na+ currents in mouse dorsal root ganglion (DRG) neurons . It also suppresses the tetrodotoxin-resistant Na+ currents in DRG neurons, though with reduced potency . 3’-O-Methylorobol (10 µM) affects the Nav1.7 by shifting the half-maximal voltage (V1/2) of activation to a depolarizing direction by 6.76 mV, and it shifts the V1/2 of inactivation to a hyperpolarizing direction by 16.79 mV .
Biochemical Pathways
The biochemical pathways affected by 3’-O-Methylorobol are primarily related to the modulation of sodium ion channels, specifically Nav1.7 . By inhibiting these channels, 3’-O-Methylorobol can affect the propagation of action potentials in neurons, which can have downstream effects on neuronal signaling and response to stimuli .
Result of Action
The molecular and cellular effects of 3’-O-Methylorobol’s action primarily involve the inhibition of Nav1.7 sodium channels . This inhibition can suppress the hyperexcitability of sensory neurons, which is beneficial in conditions like inherited paroxysmal itch . The intrathecal administration of 3’-O-Methylorobol significantly attenuates compound 48/80-induced histamine-dependent spontaneous scratching bouts and the expression level of c-fos in the nuclei of spinal dorsal horn neurons .
Propriétés
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBGWWGXBNJAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-O-Methylorobol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



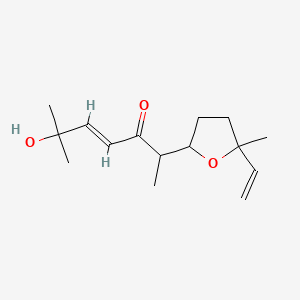
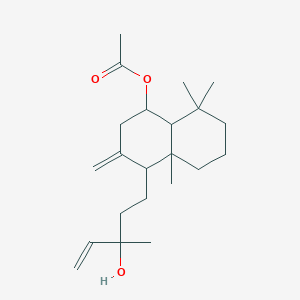
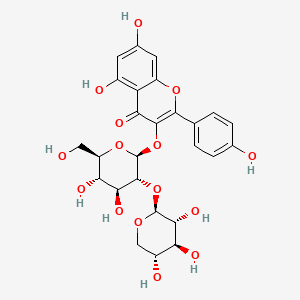

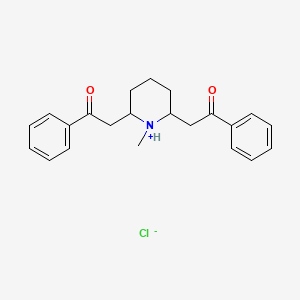
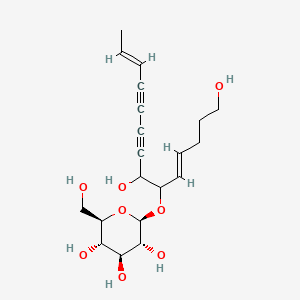
![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)
